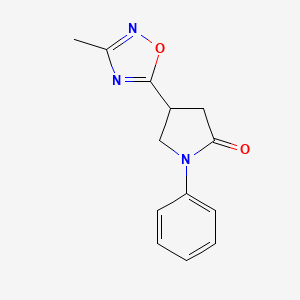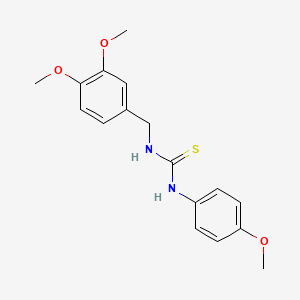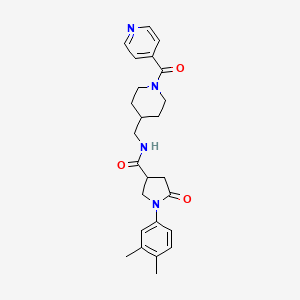![molecular formula C20H23BFNO4 B3005805 BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 2377610-77-8](/img/structure/B3005805.png)
BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated benzyl carbamates involves the preparation of benzyl carbamate derivatives with fluorine substituents on the benzene ring. For instance, the synthesis of fluorinated benzyl carbamates of 4-aminosalicylanilides involves the preparation of these agents with expected anticholinesterase and anti-inflammatory activity . Although the exact synthesis of BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is not detailed, similar synthetic routes may be employed, such as acylation, cyclization, and coupling reactions, as seen in the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides .
Molecular Structure Analysis
The molecular structure of BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate would likely include a benzene ring with a fluorine atom and a tetramethyl-1,3,2-dioxaborolane substituent, as well as a carbamate group. The presence of fluorine is known to influence the lipophilicity and electronic properties of the molecule, which can affect its biological activity .
Chemical Reactions Analysis
The chemical reactivity of BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate can be inferred from related compounds. Fluorinated benzyl carbamates may undergo reactions typical of carbamates, such as hydrolysis, and may also participate in reactions due to the fluorine substituent and the dioxaborolane group. For example, the dansyl derivatives of N-methyl carbamate insecticides can be quantitatively analyzed by thin-layer chromatography and in situ fluorometry .
Physical and Chemical Properties Analysis
The physical and chemical properties of BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, such as lipophilicity, can be crucial for its biological activity. The hydro-lipophilic properties of fluorinated benzyl carbamates have been studied using reversed-phase high-performance liquid chromatography, which is an important factor in determining their potential as biological agents . The presence of fluorine typically increases the lipophilicity and stability of the compound, which may enhance its ability to penetrate biological membranes .
Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate and related compounds are synthesized through multi-step substitution reactions. Their structures are confirmed using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations further validate these structures, contributing to our understanding of their molecular properties (Huang et al., 2021).
2. Use in Fluorescence Probes for Peroxide Detection
Compounds similar to Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate are investigated for use in fluorescence probes. These compounds demonstrate efficient response to hydrogen peroxide, making them valuable in detecting peroxide-based explosives and environmental sensing (Fu et al., 2016).
3. Application in Polymer Synthesis
This chemical is employed in the synthesis of conjugated polymers, which are crucial in organic electronics and photonics. The polymers exhibit unique photophysical properties, which are explored for potential applications in light-emitting devices and sensors (Grigoras & Antonoaia, 2005).
4. Role in Fabricating Responsive Drug Delivery Systems
Research demonstrates the use of similar compounds in developing pH/H2O2-responsive drug delivery systems. These innovative systems show promise in enhancing the efficacy of therapeutic agents, particularly in cancer treatment (Ren et al., 2022).
Mécanisme D'action
Mode of Action
It is known that compounds containing a tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the transfer of an organic group from boron to palladium, a process known as transmetalation .
Biochemical Pathways
Compounds containing a tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in carbon-carbon bond-forming reactions . These reactions can lead to the formation of complex organic molecules, potentially affecting a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound’s structure, which includes a fluorine atom and a tetramethyl-1,3,2-dioxaborolan-2-yl group, could influence its pharmacokinetic properties .
Result of Action
It is known that compounds containing a tetramethyl-1,3,2-dioxaborolan-2-yl group can participate in carbon-carbon bond-forming reactions . These reactions can lead to the formation of complex organic molecules, potentially resulting in a wide range of molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reactions involving this compound can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability could be influenced by factors such as light, heat, and humidity .
Propriétés
IUPAC Name |
benzyl N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)16-12-15(10-11-17(16)22)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLIVPJCORIBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3005722.png)
![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)
![7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3005728.png)
![(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3005730.png)

![2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3005734.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B3005737.png)





![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B3005744.png)